molecular formula C14H7F3N2O7 B14656097 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 51282-76-9

2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid

Katalognummer: B14656097
CAS-Nummer: 51282-76-9
Molekulargewicht: 372.21 g/mol
InChI-Schlüssel: XPQJSOAYRLHQSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzoic acid core. It is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves the nitration of 5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

    Reduction: 2-Amino-5-[2-amino-4-(trifluoromethyl)phenoxy]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzoic acid
  • 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
  • 2-Nitrobenzaldehyde

Uniqueness

2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

51282-76-9

Molekularformel

C14H7F3N2O7

Molekulargewicht

372.21 g/mol

IUPAC-Name

2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C14H7F3N2O7/c15-14(16,17)7-1-4-12(11(5-7)19(24)25)26-8-2-3-10(18(22)23)9(6-8)13(20)21/h1-6H,(H,20,21)

InChI-Schlüssel

XPQJSOAYRLHQSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.